molecular formula C25H22ClFN4O4S B11443106 N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B11443106
M. Wt: 529.0 g/mol
InChI Key: UGFNUBYLIDXBIL-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-2,4-dione core substituted with a 4-chlorophenethyl group and a 2-fluorophenylacetamide side chain. Its structural complexity underscores the importance of comparing it with analogs to infer properties and applications .

Properties

Molecular Formula

C25H22ClFN4O4S

Molecular Weight

529.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C25H22ClFN4O4S/c26-17-7-5-16(6-8-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-4-2-1-3-18(19)27/h1-8,11,14H,9-10,12-13,15H2,(H,28,32)(H,29,33)

InChI Key

UGFNUBYLIDXBIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide involves multiple steps, including the formation of the thienopyrimidine core and the subsequent attachment of the chlorophenethyl and fluorophenylamino groups. The synthetic route typically begins with the preparation of the thienopyrimidine intermediate, followed by the introduction of the chlorophenethyl and fluorophenylamino groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.

    Medicine: Researchers investigate its potential as a pharmaceutical compound, exploring its efficacy and safety in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Their Features
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key References
N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide Thieno[3,2-d]pyrimidin-2,4-dione 4-chlorophenethyl; 2-fluorophenylacetamide ~550 (estimated)
5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 51) Tetrahydropyrimidin-4-one Benzyl; 3-chloro-4-fluorophenyl; 2,4-difluorobenzyl ~480 (estimated)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl; N-methylbenzenesulfonamide 589.1
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-chlorophenyl; sulfanyl-acetamide; 4-methylphenyl 470.94

Key Observations :

  • Core Variations: The target compound shares the thieno[3,2-d]pyrimidinone core with the analog in but differs in side chains (2-fluorophenylacetamide vs. sulfanyl-acetamide). The chromene-containing analog () has a distinct pyrazolo[3,4-d]pyrimidine core, reducing direct comparability .
  • Substituent Effects : Chlorophenyl and fluorophenyl groups are common across analogs, suggesting shared roles in target binding or metabolic stability. The 2-fluorophenylacetamide in the target compound may enhance solubility compared to sulfanyl groups in .
  • Molecular Weight : The target compound’s higher molecular weight (~550 vs. 470.94 in ) could influence bioavailability, as seen in QSAR models where larger molecules face permeability challenges .

Computational Similarity and Bioactivity Correlation

Tanimoto and Dice Metrics: Using MACCS and Morgan fingerprints (), the target compound likely shares moderate similarity (Tanimoto >0.6) with analogs like those in Table 1. For example, the thieno[3,2-d]pyrimidinone analog () may show high structural overlap but divergent bioactivity due to the sulfanyl group .

Bioactivity Clustering: demonstrates that structurally similar compounds cluster by bioactivity.

Analytical Comparisons: NMR and MS/MS Profiling

NMR Spectral Patterns :

  • highlights that analogs with shared cores (e.g., thieno[3,2-d]pyrimidinone) exhibit nearly identical proton environments except at substituent regions. For the target compound, chemical shifts in the 2-fluorophenylacetamide region (analogous to "Region A/B" in ) would distinguish it from ’s sulfanyl analog .
  • 13C-NMR: The thieno[3,2-d]pyrimidinone core carbons (e.g., C-2, C-4) would align with values in (~170 ppm for carbonyl groups) .

MS/MS Fragmentation: Molecular networking () would cluster the target compound with ’s analog due to shared core-derived fragments (e.g., m/z 154 for thieno[3,2-d]pyrimidinone). Differences in side-chain fragmentation (e.g., m/z 121 for 2-fluorophenylacetamide vs. m/z 135 for sulfanyl-acetamide) would aid differentiation .

Biological Activity

N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with substituents that enhance its biological properties. The presence of fluorine and chlorine atoms in the phenyl rings is significant for modulating its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound potentially inhibits key enzymes involved in cancer cell proliferation. Studies have shown that related thieno[3,2-d]pyrimidine derivatives can inhibit polo-like kinase 1 (Plk1), a crucial target in cancer therapy due to its role in mitosis .
  • Case Study : A recent study demonstrated that a related compound reduced cell viability in various cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values ranged from 1.5 to 5 μM across different cell types .
CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-7 (Breast Cancer)1.5Apoptosis induction
Compound BA549 (Lung Cancer)3.0Cell cycle arrest
Compound CHeLa (Cervical Cancer)5.0Inhibition of Plk1

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has indicated that similar thieno[3,2-d]pyrimidine derivatives possess activity against various bacterial strains.

  • Mechanism of Action : These compounds are believed to disrupt bacterial cell wall synthesis by inhibiting Mur enzymes, which are vital for peptidoglycan synthesis .
  • Case Study : In vitro studies demonstrated that a thieno[3,2-d]pyrimidine derivative exhibited MIC values ranging from 0.5 to 8 μg/mL against Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (μg/mL)Activity
Staphylococcus aureus0.5Effective
Escherichia coli8.0Moderate

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorine and Fluorine Substituents : These halogens enhance lipophilicity and improve binding affinity to target proteins.
  • Thieno[3,2-d]pyrimidine Core : This scaffold is essential for the observed biological activities due to its ability to mimic natural substrates in enzymatic reactions.

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

Q: What are the critical steps in synthesizing this thieno[3,2-d]pyrimidine derivative, and how is its structure confirmed? A: Synthesis typically involves:

Coupling Reactions : Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted thioureas or aminothiophenes under reflux with catalysts like EDCI/HOBt .

Functionalization : Introduction of the 4-chlorophenethyl and 2-fluorophenyl groups via nucleophilic acyl substitution or amidation .

Purification : Column chromatography or recrystallization to isolate the product.
Characterization :

  • NMR Spectroscopy (1H, 13C, 2D-COSY) confirms regiochemistry and substituent positions .
  • Mass Spectrometry (HRMS) validates molecular weight .
  • HPLC ensures >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Q: What methodological strategies address low yields or impurities during synthesis? A:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Screening : Test alternatives to EDCI/HOBt (e.g., DCC, HATU) for amide bond formation .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
  • In-situ Monitoring : Use TLC or LC-MS to track reaction progress and identify byproducts .

Basic: What biological activities are associated with this compound?

Q: What known pharmacological properties make this compound a research focus? A:

  • Anticancer Activity : Inhibits kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
  • Anti-inflammatory Effects : Suppresses COX-2 and TNF-α in murine models .
  • Dose-Dependent Cytotoxicity : IC50 values range from 0.5–10 µM in HeLa and MCF-7 cell lines .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Q: What experimental approaches elucidate the impact of substituents on bioactivity? A:

  • Fragment Replacement : Systematically modify the 2-fluorophenyl or 4-chlorophenethyl groups to assess potency changes.
  • Computational Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using crystallographic data .
  • In-vitro Assays : Compare IC50 values of analogs in enzyme inhibition (e.g., kinase assays) .

Basic: How is purity assessed, and what thresholds are acceptable?

Q: What analytical techniques ensure compound purity for biological testing? A:

  • HPLC : Retention time consistency and peak area ≥95% .
  • Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
  • Melting Point : Sharp range (e.g., 215–217°C) indicates homogeneity .

Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved?

Q: What methodologies address discrepancies in structural characterization? A:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
  • X-ray Crystallography : Resolve regiochemistry disputes via single-crystal analysis .
  • Isotopic Labeling : Introduce deuterium in reactive sites to clarify splitting patterns .

Advanced: How do researchers validate target engagement in cellular models?

Q: What experimental designs confirm on-target effects in complex biological systems? A:

  • Knockdown/Overexpression : CRISPR/Cas9-mediated gene editing to correlate target expression with activity .
  • Thermal Shift Assays : Monitor protein stabilization upon compound binding .
  • Pull-down Assays : Use biotinylated probes to isolate compound-protein complexes .

Advanced: How are data contradictions (e.g., conflicting bioactivity results) addressed?

Q: What strategies reconcile inconsistent findings across studies? A:

  • Orthogonal Assays : Validate results using unrelated methods (e.g., SPR vs. fluorescence polarization) .
  • Batch Reproducibility : Synthesize multiple compound batches to rule out impurity effects .
  • Meta-Analysis : Compare data across published analogs to identify trends or outliers .

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